Stereospecific PPARγ Ligand Activity: 13(S)-HODE vs. 13(R)-HODE Enantiomer
In a direct head-to-head comparison using nondifferentiated Caco-2 colorectal cancer cells, 13(S)-HODE (the parent compound of 13(S)-HODE-biotin) acts as a ligand for PPARγ and decreases cell growth, whereas the 13(R)-HODE enantiomer does not bind PPARγ and instead increases cell growth via BLT receptors [1]. 13(S)-HODE-biotin retains the 13(S) stereochemistry of the parent lipid, making it the appropriate probe for identifying PPARγ-mediated signaling partners and excluding off-target interactions associated with the (R)-enantiomer.
13(R)-HODE: ↑ cell growth; no PPARγ binding
| Evidence Dimension | PPARγ ligand binding and functional effect |
|---|---|
| Target Compound Data | 13(S)-HODE: Decreased cell growth and DNA synthesis in Caco-2 cells cultured with 10% FBS; apoptotic effect blocked by PPARγ antagonist |
| Comparator Or Baseline | 13(R)-HODE: Increased cell growth and DNA synthesis in the absence of FBS; no PPARγ binding; activates ERK/CREB via BLT receptors |
| Quantified Difference | Qualitative opposition: growth inhibition (13(S)-HODE) vs. growth stimulation (13(R)-HODE); PPARγ binding present vs. absent |
| Conditions | Nondifferentiated Caco-2 colorectal cancer cell line; 10% fetal bovine serum (FBS) culture conditions |
Why This Matters
Procurement of 13(S)-HODE-biotin over racemic mixtures or the (R)-enantiomer ensures stereospecific target identification that accurately reflects the endogenous 15-LOX-derived signaling molecule.
- [1] Cabral M, Martín-Venegas R, Moreno JJ. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. Am J Physiol Gastrointest Liver Physiol. 2014;307(6):G664-G671. doi:10.1152/ajpgi.00064.2014 View Source
